molecular formula C18H27FN2O2 B2585470 tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate CAS No. 1286275-70-4

tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate

Cat. No.: B2585470
CAS No.: 1286275-70-4
M. Wt: 322.424
InChI Key: VTOVVQNOILQDIF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound characterized by a tert-butyloxycarbonyl (Boc) protecting group and a 3-fluoro-2-methylbenzyl substituent. This compound belongs to a broader class of Boc-protected piperidin-4-ylcarbamates, which are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in medicinal chemistry. The Boc group enhances solubility and stability during synthetic processes, while the benzyl substituent modulates electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[1-[(3-fluoro-2-methylphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-13-14(6-5-7-16(13)19)12-21-10-8-15(9-11-21)20-17(22)23-18(2,3)4/h5-7,15H,8-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVVQNOILQDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CN2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluoro-2-methylbenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate demonstrate significant antimicrobial properties. For instance, related derivatives have shown activity against drug-resistant strains of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. These compounds exhibit bactericidal effects at low concentrations, comparable to established antibiotics such as vancomycin and linezolid .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds with similar structures have been investigated for their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. For example, a derivative of this compound demonstrated moderate protective effects in astrocytes against amyloid beta-induced toxicity by reducing TNF-alpha levels and oxidative stress . This suggests potential applications in treating or preventing neurodegenerative disorders.

NLRP3 Inhibition

Recent research has explored the compound's role as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. In vitro studies showed that derivatives could prevent pyroptosis in macrophages, indicating a possible therapeutic avenue for inflammatory conditions .

Synthesis and Methodology

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Derivative : The initial step involves the reaction of piperidine with tert-butyl carbamate under controlled conditions.
  • Fluorobenzyl Substitution : The introduction of the 3-fluoro-2-methylbenzyl group can be achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

StudyObjectiveFindings
Antimicrobial Efficacy Study Evaluate antibacterial propertiesShowed significant activity against MRSA and VRE strains at low concentrations .
Neuroprotection in Alzheimer's Models Assess protective effects against amyloid beta toxicityDemonstrated reduction in cell death and inflammation markers in astrocytes .
NLRP3 Inflammasome Inhibition Investigate anti-inflammatory effectsSuccessfully inhibited pyroptosis in THP-1 macrophages .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate, highlighting differences in substituents, synthetic yields, physical properties, and spectral features:

Compound Name Substituent Yield (%) Physical Form Key Spectral Data (1H NMR) Reference
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-methylbenzyl 95 Light orange solid δ 1.44 (s, 11H), 2.30 (s, 3H), 7.07 (s, 4H)
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate 4-chlorobenzyl 84 White solid δ 7.24 (d, J = 8.7 Hz, 2H), 7.27 (d, J = 8.6 Hz, 2H); MS (APCI) m/z [M + H]+ 325.2
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate 3-phenylpropyl 75 White solid δ 2.36 (m, 2H), 2.62 (t, J = 7.7 Hz, 2H), 7.17 (d, J = 7.5 Hz, 2H), 7.26 (d, J = 7.4 Hz, 2H)
tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate 4-methylphenethyl 88 White solid δ 2.57 (dd, J = 5.8, 10.4 Hz, 2H), 2.76 (dd, J = 5.8, 10.4 Hz, 2H), 7.07 (s, 4H)
tert-Butyl 1-(3-cyano-3,3-diphenylpropyl)piperidin-4-ylcarbamate 3-cyano-3,3-diphenylpropyl 56 Yellow oil Data not explicitly provided; synthesized via alkylation of tert-butyl piperidin-4-ylcarbamate
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate 3-fluoro-4-methoxybenzyl N/A Not reported Commercial availability noted; no synthetic details

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., 4-methylbenzyl) correlate with higher yields (95%), whereas electron-withdrawing groups (e.g., 4-chlorobenzyl) yield moderately (84%) .
  • Bulky substituents (e.g., 3-phenylpropyl) reduce yield (75%) due to steric hindrance during alkylation .

Spectral Trends :

  • Aromatic proton signals in 1H NMR vary with substituent position and electronic nature. For example, the 4-chlorobenzyl derivative shows doublets at δ 7.24–7.27 ppm, while the 4-methylphenethyl analog exhibits a singlet at δ 7.07 ppm for symmetry-equivalent protons .
  • Fluorine-containing analogs (e.g., 3-fluoro-2-methylbenzyl) are expected to show deshielded aromatic protons and distinct 19F NMR signals, though specific data are absent in the evidence.

Synthetic Methodology :

  • A common route involves alkylation of tert-butyl piperidin-4-ylcarbamate with substituted benzyl/alkyl halides, followed by Boc deprotection using trifluoroacetic acid (TFA) or HCl .
  • Polar solvents (e.g., THF) and bases (e.g., K2CO3) are employed to facilitate nucleophilic substitution .

Structural and Functional Implications

  • Bioactivity Potential: While direct data for the 3-fluoro-2-methylbenzyl derivative are lacking, structurally related compounds exhibit anti-prion and anticholinesterase activities. For instance, acridine derivatives synthesized from similar amines show neuroprotective effects, suggesting that the fluorine atom may enhance target binding via electronegative interactions .
  • Crystallographic Insights : highlights the importance of crystal structure data for piperidine derivatives, which aid in rational drug design by elucidating conformational preferences. The tert-butyl group often induces steric stabilization, while benzyl substituents influence packing efficiency .

Biological Activity

Tert-butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C18H27FN2O2C_{18}H_{27}FN_2O_2. Its molecular weight is approximately 316.43 g/mol. The presence of the fluorine atom and the piperidine ring structure contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the piperidine family. For instance, a derivative of piperidin-4-ylcarbamate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing selectivity towards mammalian cells without hemolytic effects . This suggests that this compound may also possess similar antimicrobial capabilities, warranting further investigation.

Neuroprotective Effects

In a study focusing on neuroprotection, compounds with similar structures were found to inhibit amyloid beta (Aβ) aggregation and protect astrocytes from Aβ-induced cell death. The mechanism involved the modulation of inflammatory responses and reduction of oxidative stress markers like TNF-α . Given this context, it can be hypothesized that this compound may exhibit neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Type Related Compounds Findings
AntimicrobialPiperidin derivativesEffective against multi-drug resistant strains
NeuroprotectionSimilar carbamatesInhibition of Aβ aggregation; protective against cell death

Case Studies

  • Antimicrobial Screening : In an experimental setup, compounds structurally similar to this compound were screened against a panel of clinically relevant bacterial strains. Results indicated a high selectivity index, suggesting potential as a new class of antimicrobial agents .
  • Neuroprotective Assessment : In vitro studies involving differentiated THP-1 cells demonstrated that related compounds could significantly reduce IL-1β release and pyroptosis in response to inflammatory stimuli. These findings position such compounds as promising candidates for further development in neuroinflammatory conditions .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of piperidine-based compounds. Modifications such as introducing fluorine atoms have been shown to improve pharmacological profiles, including increased potency against specific targets like NLRP3 inflammasome pathways .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl 1-(3-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 3-fluoro-2-methylbenzyl chloride and 4-N-BOC-aminopiperidine. Use a nucleophilic substitution reaction in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to facilitate the coupling .
  • Step 2 : Optimize reaction time (typically 12–24 hrs) and stoichiometry (1:1.2 molar ratio of piperidine derivative to benzyl halide). Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~70–85%) are achievable by controlling moisture and oxygen levels .
    • Key Considerations : The electron-withdrawing fluoro group may slow reactivity compared to nitro analogs; higher temperatures (40–50°C) or catalytic iodide (e.g., KI) can accelerate the reaction .

Q. What safety protocols are critical when handling this compound?

  • Best Practices :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .
  • First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 mins and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Questions

Q. How can conflicting data on the reactivity of the fluoro-methylbenzyl group in nucleophilic substitutions be resolved?

  • Analytical Strategy :

  • Contradiction Source : Discrepancies may arise from steric hindrance (2-methyl group) vs. electronic effects (3-fluoro).
  • Experimental Design :

Conduct comparative studies with analogs (e.g., 3-fluoro-4-methyl or 2-fluoro-3-methyl derivatives).

Use DFT calculations to map steric/electronic contributions to reactivity .

Validate via kinetic profiling (NMR monitoring) under standardized conditions .

  • Outcome : Adjust reaction parameters (e.g., solvent polarity, base strength) to account for steric dominance in this scaffold .

Q. What strategies optimize regioselective functionalization of the piperidine ring in this compound?

  • Methodology :

  • Step 1 : Deprotect the BOC group (e.g., HCl/dioxane) to expose the piperidine amine.
  • Step 2 : Introduce electrophiles (e.g., acyl chlorides, sulfonyl chlorides) at the 4-position. Use bulky bases (e.g., DIPEA) to minimize side reactions .
  • Step 3 : Re-protect the amine with BOC or alternate groups (e.g., Fmoc) for further derivatization.
    • Key Insight : Steric shielding from the benzyl group directs reactivity to the equatorial position of the piperidine ring .

Q. How does the 3-fluoro-2-methylbenzyl substituent influence binding to biological targets compared to nitro or methyl analogs?

  • Comparative Analysis :

  • Structural Impact : The fluoro group enhances electronegativity and hydrogen-bonding potential, while the 2-methyl group increases lipophilicity.
  • Biological Testing :

Perform radioligand binding assays (e.g., for GPCRs or enzymes) using nitro-to-fluoro substituted analogs.

Corrogate results with computational docking (e.g., AutoDock Vina) to identify key interactions (e.g., halogen bonds with Tyr residues) .

  • Data Interpretation : Fluorinated analogs often show improved metabolic stability but reduced solubility; balance via co-solvents (e.g., DMSO/PBS mixtures) .

Q. What advanced analytical techniques characterize trace impurities in synthesized batches?

  • Quality Control Workflow :

  • Step 1 : Use HPLC-MS (ESI+ mode) with a C18 column (ACN/water + 0.1% formic acid) to detect impurities <0.1% .
  • Step 2 : Employ ¹⁹F-NMR to monitor fluorinated byproducts (e.g., dehalogenation products).
  • Step 3 : Validate purity via DSC (melting point consistency) and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.